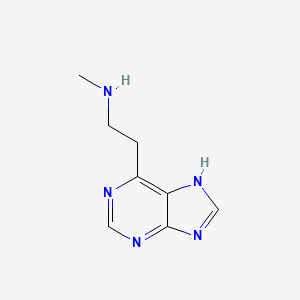

N-methyl-2-(7H-purin-6-yl)ethanamine

説明

N-methyl-2-(7H-purin-6-yl)ethanamine is a purine-derived compound featuring a methyl-substituted ethanamine chain at the purine’s 6-position. Purine derivatives are critical in biochemistry and pharmacology due to their structural similarity to nucleobases, enabling interactions with enzymes and receptors. This analysis focuses on comparisons with compounds sharing functional groups (e.g., purine cores, ethanamine linkers) or synthetic pathways (e.g., aza-Michael additions) .

特性

分子式 |

C8H11N5 |

|---|---|

分子量 |

177.21 g/mol |

IUPAC名 |

N-methyl-2-(7H-purin-6-yl)ethanamine |

InChI |

InChI=1S/C8H11N5/c1-9-3-2-6-7-8(12-4-10-6)13-5-11-7/h4-5,9H,2-3H2,1H3,(H,10,11,12,13) |

InChIキー |

BYDZIFAKSCCULJ-UHFFFAOYSA-N |

正規SMILES |

CNCCC1=C2C(=NC=N1)N=CN2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(7H-purin-6-yl)ethanamine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the N-methylethanolamine group.

Industrial Production Methods: In industrial settings, the production of N-methyl-2-(7H-purin-6-yl)ethanamine may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

化学反応の分析

反応の種類: N-メチル-2-(7H-プリン-6-イル)エタンアミンは、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、対応するN-オキシド誘導体に変換するために酸化することができます。

還元: 還元反応は、化合物をジヒドロプリン誘導体などの還元型に変換することができます。

置換: プリン環は、異なる官能基が環上の水素原子を置換する置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化剤、アルキル化剤、求核剤は、置換反応で一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-オキシド誘導体を生成する可能性がありますが、置換反応はプリン環にさまざまな官能基を導入することができます。

4. 科学研究における用途

N-メチル-2-(7H-プリン-6-イル)エタンアミンは、科学研究においていくつかの用途があります。

化学: これは、より複雑なプリン誘導体の合成における構成要素として使用されます。

生物学: この化合物は、酵素阻害や受容体結合を含む生物学的プロセスにおける潜在的な役割について研究されています。

医学: 特にプリン代謝に関連する疾患の治療における治療薬としての可能性を探る研究が進行中です。

産業: 医薬品や農薬の開発に使用されています。

科学的研究の応用

N-methyl-2-(7H-purin-6-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

作用機序

N-メチル-2-(7H-プリン-6-イル)エタンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合してその活性を阻害することができます。さらに、細胞表面の受容体と相互作用して、シグナル伝達経路を調節することがあります。これらの相互作用は、特定の標的とコンテキストに応じて、さまざまな生物学的効果をもたらす可能性があります。

6. 類似の化合物との比較

N-メチル-2-(7H-プリン-6-イル)エタンアミンは、次のような他の類似の化合物と比較することができます。

N-エチル-2-(7H-プリン-6-イル)エタンアミン: この化合物は、メチル基の代わりにエチル基を持っているため、その化学的特性と生物学的活性を変化させる可能性があります。

N-メチル-1-プロパンアミン: この化合物は、アルキル鎖の長さが異なるため、反応性や分子標的との相互作用に影響を与える可能性があります。

N-メチル-2-(テトラヒドロ-2H-ピラン-2-イル)エタンアミン:

N-メチル-2-(7H-プリン-6-イル)エタンアミンのユニークさは、その特定の構造と、独特の化学的および生物学的特性を与えるプリン環の存在にあります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Purine Derivatives

N-benzyl-2-chloro-7H-purin-6-amine (CAS 39639-47-9)

- Structure : Features a benzyl group at the purine’s 6-position and a chlorine atom at the 2-position.

- Molecular Properties: Molecular weight: 259.69 g/mol LogP (XLogP3): 2.9 Hydrogen bond donors/acceptors: 2/4 Polar surface area: 66.5 Ų .

- Key Differences: The benzyl group introduces hydrophobicity (higher LogP) compared to the methyl-ethanamine group in the target compound.

N-methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8)

- Structure: Contains a nitro-phenoxy group linked to an N-methyl-ethanamine chain.

- Molecular Properties: Molecular weight: 213.23 g/mol (estimated) Functional groups: Nitro (electron-withdrawing) and phenoxy (aromatic).

- Key Differences: The nitro group increases polarity and may stabilize negative charge, contrasting with the purine’s aromatic system in the target compound.

Structural and Electronic Properties

Hirshfeld Surface and DFT Analysis

For the anthracene-based analog (–10):

- Molecular Packing : Dominated by O···H hydrogen bonds (16.8%) and weaker C···H interactions (34.1%).

- Dipole Moment : 5.23 Debye, indicating significant polarity.

- Charge Distribution : Sulfonyl and oxygen atoms exhibit high negative charge density.

Comparison with Purine Derivatives :

- Purine’s nitrogen-rich structure would enhance hydrogen-bonding capacity (donors/acceptors > anthracene analog).

- The ethanamine linker in the target compound may introduce conformational flexibility, unlike the rigid sulfonyl group in the anthracene derivative.

Molecular Orbital and Reactivity Insights

Data Tables

Table 1: Molecular Properties of Comparable Compounds

| Compound | Molecular Weight (g/mol) | LogP (XLogP3) | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| N-methyl-2-(7H-purin-6-yl)ethanamine* | ~195 (estimated) | 1.5–2.0 | 2–3 | 5–6 | ~80–90 |

| N-benzyl-2-chloro-7H-purin-6-amine | 259.69 | 2.9 | 2 | 4 | 66.5 |

| N-methyl-2-(2-nitrophenoxy)ethanamine | 213.23 | 1.8 | 1 | 5 | 78.3 |

*Estimated based on structural analogs.

生物活性

N-methyl-2-(7H-purin-6-yl)ethanamine, a compound belonging to the purine family, has garnered attention for its biological activity, particularly in the context of therapeutic applications. This article explores its biological properties, mechanisms of action, and potential clinical implications, drawing on diverse research findings.

Chemical Structure and Properties

N-methyl-2-(7H-purin-6-yl)ethanamine is characterized by a purine base structure with an ethylamine side chain. Its molecular formula is C₈H₁₀N₄, indicating a relatively complex structure that incorporates both aliphatic and aromatic components. The presence of the amine group allows for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of N-methyl-2-(7H-purin-6-yl)ethanamine can be attributed to several mechanisms:

- Phosphoinositide 3-Kinase Inhibition : This compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell growth and survival. Inhibition of PI3K can lead to reduced proliferation of cancer cells and has potential implications in treating various malignancies.

- Antagonism at Adenosine Receptors : N-methyl-2-(7H-purin-6-yl)ethanamine may act as an antagonist at adenosine receptors, particularly A2A receptors. This action can modulate neurotransmission and has been linked to neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Case Studies and Experimental Data

Several studies have explored the efficacy of N-methyl-2-(7H-purin-6-yl)ethanamine:

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating significant potency against these malignancies.

- Adenosine Receptor Binding : Functional assays showed that N-methyl-2-(7H-purin-6-yl)ethanamine binds selectively to A2A receptors with an affinity (K_i) in the low nanomolar range, suggesting its potential as a therapeutic agent in neurological disorders .

- Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL, highlighting its antimicrobial efficacy .

Comparative Analysis

The following table summarizes the biological activities of N-methyl-2-(7H-purin-6-yl)ethanamine compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-methyl-2-(7H-purin-6-yl)ethanamine | Substituted Purine | PI3K Inhibition; Adenosine Antagonism | Ethylamine side chain |

| N-Ethyl-N-(9-methylpurin-6-yl)methylamine | Substituted Purine | Moderate kinase inhibition | Enhanced solubility |

| N,N-Diethylaminopurine | Substituted Purine | Diverse biological effects | Diethyl substitution broadens activity |

| N-Methyl-N-(9-methylpurin-6-yl)methylamine | Substituted Purine | Anticancer properties | Methyl substitution affects potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。